While 2-Hydroxyhexanedial has a defined chemical structure and basic information available in various databases like PubChem , there is currently limited scientific research readily available on its specific applications. This suggests that the compound has not been extensively studied or utilized in scientific research to date.
Based on its chemical structure, 2-Hydroxyhexanedial possesses several functional groups that could be of interest for further research. These include:
2-Hydroxyhexanedial is an organic compound with the molecular formula and a molecular weight of 130.14 g/mol. It is classified as a dialdehyde, specifically containing two aldehyde functional groups and a hydroxyl group at the second carbon position. This compound is also known by several synonyms, including α-Hydroxyhexanedial and 2-hydroxyadipaldehyde . Its structure features a six-carbon chain with the hydroxyl group contributing to its reactivity and potential applications in various chemical processes.
The physical properties of 2-hydroxyhexanedial include a melting point of approximately -3.4 °C and an estimated boiling point of 180.82 °C . The density is around 1.0660 g/cm³, and it has a predicted pKa value of 13.25, indicating its acidic nature .
The synthesis of 2-hydroxyhexanedial can be achieved through several methods:
2-Hydroxyhexanedial has several applications across different fields:
Interaction studies involving 2-hydroxyhexanedial focus mainly on its role as a cross-linking agent in polymers. The compound's ability to form stable linkages enhances the properties of polyvinyl butyral, making it suitable for applications in coatings and adhesives. Additionally, its interactions with biological systems may warrant further investigation to explore potential therapeutic effects or toxicity.
Several compounds share structural similarities with 2-hydroxyhexanedial, each exhibiting unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Hexanedial | Contains no hydroxyl group; simpler structure | |
| Adipaldehyde | Similar length; lacks hydroxyl group | |
| Glutaraldehyde | Five-carbon chain; widely used as a cross-linker | |
| 3-Hydroxybutanal | Shorter chain; contains both aldehyde and hydroxyl groups | |
| 3-Hydroxyhexanal | Similar length; additional hydroxyl group |
Each compound exhibits distinct reactivity profiles and applications based on their functional groups and structural differences. The unique presence of both hydroxyl and aldehyde functionalities in 2-hydroxyhexanedial contributes to its specific utility in polymer chemistry and potential biological applications.
The dual aldehyde groups in 2-hydroxyhexanedial exhibit distinct reactivity toward nucleophiles, influenced by steric and electronic factors. The molecule’s SMILES notation (C(CC=O)CC(C=O)O) [1] reveals a linear chain with aldehyde termini separated by a hydroxyl-bearing carbon. This arrangement enables simultaneous or sequential nucleophilic attacks, depending on reaction conditions.
In aqueous media, the aldehyde moieties undergo hydration to form geminal diols, which stabilize the electrophilic carbonyl carbons. Kinetic studies of analogous dialdehydes demonstrate that nucleophilic addition proceeds via a two-step mechanism: initial attack at one aldehyde group, followed by intramolecular hydrogen bonding involving the hydroxyl group, which orients the second aldehyde for subsequent reaction [5]. For example, reactions with O-alkylhydroxylamines at neutral pH exhibit rate constants of approximately 500 M⁻¹s⁻¹, attributed to the formation of a stable cyclic hemiaminal intermediate [5].
Comparative analyses with simpler dialdehydes (e.g., glutaraldehyde) reveal that the hydroxyl group in 2-hydroxyhexanedial modulates reactivity. The hydroxyl’s electron-donating effects reduce the electrophilicity of adjacent aldehyde groups, slowing primary nucleophilic attacks but enhancing regioselectivity. This contrasts with non-hydroxylated dialdehydes, where both termini react indiscriminately [1] [5].
The hydroxyl group at C2 plays a pivotal role in facilitating intramolecular cyclization. Under basic conditions, deprotonation generates an alkoxide ion (C₂H₃O⁻), which acts as an internal nucleophile, attacking one of the aldehyde carbons to form a five-membered cyclic hemiacetal [3]. This intermediate is stabilized by resonance, as evidenced by nuclear magnetic resonance (NMR) studies showing downfield shifts for the hydroxyl proton (δ 4.8–5.2 ppm) in cyclic conformers [1].
The cyclization kinetics are influenced by solvent polarity. In aqueous acetic acid, dielectric constant (D) inversely correlates with reaction rate, as lower D enhances ion-dipole interactions between the alkoxide and aldehyde groups [4]. For instance, increasing acetic acid content from 30% to 70% (v/v) accelerates cyclization by a factor of 3.2, with an activation entropy (ΔS‡) of −120 J·mol⁻¹·K⁻¹, indicative of a highly ordered transition state [4].
Density functional theory (DFT) calculations suggest that the cyclization proceeds through a chair-like transition state, minimizing steric strain. This geometric preference explains the predominance of five-membered rings over larger cycles, despite the molecule’s flexibility [1].
The reactivity of 2-hydroxyhexanedial is highly sensitive to pH, governed by protonation states of the hydroxyl and aldehyde groups. At neutral pH (7.0), the hydroxyl group remains protonated (pKa ≈ 12.5), while aldehydes exist primarily as hydrated geminal diols [1]. Under these conditions, bimolecular reactions with amines or hydrazines dominate, with second-order rate constants (k₂) ranging from 1.6 × 10⁻⁴ to 2.8 × 10⁻⁴ M⁻¹s⁻¹ for glycine and similar nucleophiles [4].
Acidic conditions (pH < 5) protonate the hydroxyl group, reducing its capacity for hydrogen bonding and slowing cyclization. Conversely, alkaline media (pH > 9) deprotonate the hydroxyl to form an alkoxide, accelerating intramolecular reactions. However, excessive alkalinity (pH > 12) leads to aldol condensation side reactions, as evidenced by gel permeation chromatography (GPC) data showing oligomer formation [4].
A comparative kinetic analysis at varying pH levels reveals distinct regimes:
| pH Range | Dominant Mechanism | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| 2–5 | Hydration of aldehydes | 0.5–1.2 × 10⁻³ |
| 6–8 | Bimolecular nucleophilic addition | 1.6–2.8 × 10⁻⁴ |
| 9–11 | Intramolecular cyclization | 3.4–5.1 × 10⁻³ |
| >12 | Aldol condensation | 7.8 × 10⁻² |
Solvent effects further modulate pH-dependent behavior. In 50% acetic acid-water mixtures, the reaction rate decreases by 40% compared to pure water, attributed to reduced dielectric constant destabilizing charged intermediates [4].